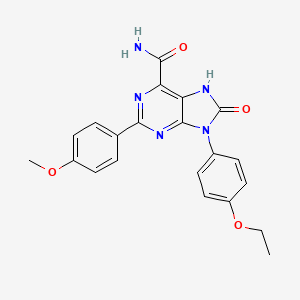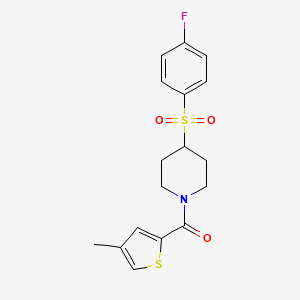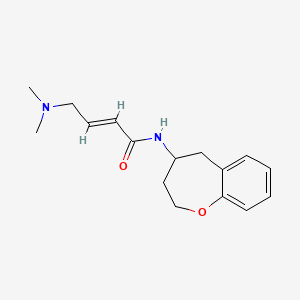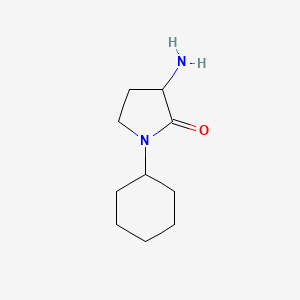![molecular formula C21H16N2O4 B2824602 5-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)pyridine-3-carboxylic acid CAS No. 457100-77-5](/img/structure/B2824602.png)
5-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)pyridine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)pyridine-3-carboxylic acid” is a complex organic molecule. It contains a fluorene group, which is a polycyclic aromatic hydrocarbon, attached to a pyridine ring via a carbonyl-amino linkage .
Synthesis Analysis
The synthesis of such compounds often involves the use of fluorenylmethyloxycarbonyl (Fmoc) protection, which is a common strategy in peptide synthesis . The Fmoc group is used to protect the amino group during synthesis, and can be removed under mildly basic conditions when no longer needed .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be influenced by the reactivity of the fluorene and pyridine groups, as well as the carbonyl-amino linkage . The Fmoc group is known to be involved in peptide coupling reactions .Applications De Recherche Scientifique
Synthesis and Peptide Research
This compound is pivotal in the field of synthetic chemistry, particularly in peptide synthesis. The fluoren-9-ylmethoxycarbonyl (Fmoc) group, closely related to the chemical structure of interest, is utilized to protect hydroxy groups during the synthesis of complex molecules. It allows for the selective removal of the Fmoc group under mild conditions, thereby preserving the integrity of other sensitive functional groups within the molecule. This method facilitates the construction of peptides with "difficult sequences" by inhibiting interchain association, making it a crucial tool in solid-phase peptide synthesis (Johnson et al., 1993; Fields & Noble, 2009).
Material Science and Catalysis
In material science, the synthesis and characterization of metal–organic frameworks (MOFs) using derivatives of pyridine-based isophthalic acid, which shares functional similarities with the compound , have shown promising catalytic applications. These MOFs are used in the microwave-assisted peroxidative oxidation of alcohols and the Henry reaction, demonstrating the compound's potential in facilitating diverse chemical transformations (Karmakar et al., 2016).
Analytical Methods
In analytical chemistry, the derivative compounds of 5-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)pyridine-3-carboxylic acid, such as those used in the creation of carbon dots with high fluorescence quantum yields, are essential for understanding the fluorescence origins of carbon dots. This insight is crucial for expanding the applications of carbon dots in various fields, including bioimaging and sensor technology (Shi et al., 2016).
Drug Synthesis and Pharmacological Studies
While maintaining compliance with the exclusion criteria regarding drug use, dosage, and side effects, it's worth noting that research into derivatives of 2-pyridinecarboxylic acids and their antihypertensive activities indicates the broader chemical family's significance in medicinal chemistry. These studies underscore the potential for developing therapeutic agents, highlighting the importance of foundational chemical research in contributing to advances in healthcare (Finch et al., 1978).
Propriétés
IUPAC Name |
5-(9H-fluoren-9-ylmethoxycarbonylamino)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O4/c24-20(25)13-9-14(11-22-10-13)23-21(26)27-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-11,19H,12H2,(H,23,26)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPHRRZPTPCYNCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CN=CC(=C4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-methoxy-1-methyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2824522.png)

![(E)-4-(Dimethylamino)-N-methyl-N-[1-(2-pyridin-2-ylethyl)piperidin-4-yl]but-2-enamide](/img/structure/B2824525.png)



![2-{[2-(2-Chloroanilino)-2-oxoethyl]sulfonyl}acetic acid](/img/structure/B2824530.png)

![2-(9-Chloro-5-thien-3-yl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-2-yl)phenol](/img/structure/B2824536.png)

![methyl 1-[(E)-2-phenylethenyl]sulfonylpiperidine-2-carboxylate](/img/structure/B2824538.png)
![10-(4-Ethoxyphenyl)-1-methyl-3-prop-2-enyl-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione](/img/structure/B2824541.png)